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Compound of Interest

Compound Name: 6-Bromo-4-chloronicotinic acid

Cat. No.: B1378894 Get Quote

Halogenated nicotinic acid derivatives are a cornerstone in modern medicinal chemistry,

serving as versatile scaffolds for the synthesis of a wide array of biologically active molecules.

The strategic placement of halogen atoms provides synthetic handles for diversification through

cross-coupling reactions, while also modulating the physicochemical properties of the parent

molecule, such as lipophilicity and metabolic stability. 6-Bromo-4-chloronicotinic acid is a

prime example of such a strategic building block, offering a trifunctionalized platform for the

construction of complex therapeutic agents. This guide provides a comprehensive overview of

its synthesis, reactivity, and application, with a particular focus on its role in the development of

kinase inhibitors.

Physicochemical and Structural Characteristics
6-Bromo-4-chloronicotinic acid is a white to off-white solid at room temperature. A summary

of its key properties is provided below.
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Property Value Source

CAS Number 1060808-92-5 [1]

Molecular Formula C₆H₃BrClNO₂ [1][2]

Molecular Weight 236.45 g/mol [1][2]

IUPAC Name
6-bromo-4-chloropyridine-3-

carboxylic acid
[1]

Purity
Commercially available at

≥97%
[2]

Canonical SMILES
C1=C(C(=C(N=C1)Br)Cl)C(=O

)O
[1]

Synthesis: A Proposed Route from a Dihalogenated
Precursor
While a specific, peer-reviewed, step-by-step synthesis for 6-Bromo-4-chloronicotinic acid is

not extensively documented in readily available literature, a chemically sound and efficient

route can be proposed based on well-established organometallic principles and analogous

transformations. This proposed synthesis commences with the commercially available 2,5-

dibromo-4-chloropyridine.
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Proposed Synthetic Route

2,5-Dibromo-4-chloropyridine

Pyridyl Grignard Reagent
(Intermediate)

 1. i-PrMgCl, THF
    -40 °C to -20 °C

Magnesium Carboxylate Salt
(Intermediate)

 2. CO₂ (s) or (g)
     -78 °C to rt

6-Bromo-4-chloronicotinic acid

 3. Aqueous Acidic Workup (H₃O⁺)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 6-Bromo-4-chloronicotinic acid.

Rationale Behind the Synthetic Strategy
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This approach leverages the differential reactivity of the bromine atoms on the pyridine ring.

The bromine at the 5-position is more susceptible to Grignard formation with reagents like

isopropylmagnesium chloride (i-PrMgCl) due to a combination of electronic and steric factors.

This regioselectivity allows for the precise introduction of the carboxylic acid group at the

desired position. The subsequent carboxylation with carbon dioxide is a classic and high-

yielding method for the synthesis of carboxylic acids from Grignard reagents.[3][4][5]

Detailed Experimental Protocol (Proposed)
Materials and Equipment:

2,5-Dibromo-4-chloropyridine

Isopropylmagnesium chloride solution in THF

Anhydrous tetrahydrofuran (THF)

Dry ice (solid carbon dioxide)

Aqueous hydrochloric acid (e.g., 1 M HCl)

Ethyl acetate

Anhydrous sodium sulfate

Standard glassware for anhydrous reactions (e.g., oven-dried flasks, condenser, dropping

funnel)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Grignard Reagent Formation: A solution of 2,5-dibromo-4-chloropyridine (1.0 eq) in

anhydrous THF is cooled to -40 °C under an inert atmosphere. A solution of

isopropylmagnesium chloride (1.1 eq) in THF is added dropwise, maintaining the internal

temperature below -20 °C. The reaction mixture is stirred at -20 °C for 1-2 hours.
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Carboxylation: The reaction mixture containing the freshly formed Grignard reagent is then

slowly transferred via cannula to a vigorously stirred slurry of crushed dry ice in anhydrous

THF at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

Workup and Isolation: The reaction is carefully quenched by the slow addition of 1 M

aqueous HCl. The aqueous layer is extracted three times with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure to afford the crude product.

Purification: The crude 6-Bromo-4-chloronicotinic acid can be purified by recrystallization

from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to off-white

solid.

Reactivity and Strategic Applications in Drug
Discovery
The synthetic utility of 6-Bromo-4-chloronicotinic acid lies in the orthogonal reactivity of its

three functional groups.

6-Bromo-4-chloronicotinic acid

Amide Formation
(R-NH₂)

-COOH site

Suzuki Coupling
(Ar-B(OH)₂)

-Br or -Cl sites

Other Cross-Couplings
(Sonogashira, Buchwald-Hartwig)

-Br or -Cl sites

Click to download full resolution via product page

Caption: Key reaction sites on 6-Bromo-4-chloronicotinic acid.

Application in Kinase Inhibitor Synthesis: Targeting
IRAK-4
A prominent application of this versatile building block is in the synthesis of kinase inhibitors,

which are a major class of targeted therapies for cancer and inflammatory diseases.
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Specifically, 6-Bromo-4-chloronicotinic acid has been identified as a key intermediate in the

development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[6]

IRAK-4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-

like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate

immune system.[6] Aberrant IRAK-4 activity is implicated in a range of inflammatory and

autoimmune disorders, making it an attractive therapeutic target.

Patent literature, such as WO2017004133A1, describes compounds that inhibit IRAK activity,

and the structures of these compounds strongly suggest a synthetic route utilizing 6-Bromo-4-
chloronicotinic acid.[6] The general strategy involves an initial amide bond formation at the

carboxylic acid position, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki

coupling) at one of the halogenated positions to introduce further molecular complexity and

tune the compound's activity and selectivity.
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General Workflow for IRAK-4 Inhibitor Synthesis

6-Bromo-4-chloronicotinic acid

Amidation with
Target Amine (R¹-NH₂)

Amide Intermediate

Suzuki Cross-Coupling
with Arylboronic Acid (R²-B(OH)₂)

IRAK-4 Inhibitor Scaffold
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Caption: A generalized workflow for the application of 6-Bromo-4-chloronicotinic acid in the

synthesis of IRAK-4 inhibitor scaffolds.

Analytical Characterization
The identity and purity of 6-Bromo-4-chloronicotinic acid are typically confirmed using

standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic

region, corresponding to the two protons on the pyridine ring. Given the substitution

pattern, these would likely appear as singlets.

¹³C NMR: The carbon spectrum will show six signals corresponding to the five carbons of

the pyridine ring and the carboxyl carbon. The chemical shifts of the carbons bonded to

the bromine, chlorine, and nitrogen atoms will be significantly affected by these

electronegative atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern due

to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Safety and Handling
As with all halogenated organic compounds, 6-Bromo-4-chloronicotinic acid should be

handled with appropriate care in a laboratory setting. It is classified as harmful if swallowed and

causes skin and eye irritation.[1]

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant

gloves, and a lab coat.

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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